Parsaclisib -

Parsaclisib

Catalog Number: EVT-8596568
CAS Number:
Molecular Formula: C20H22ClFN6O2
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parsaclisib is a novel small molecule drug classified as a phosphoinositide 3-kinase delta inhibitor. It was developed to provide a selective therapeutic option for various B-cell malignancies, particularly in patients with relapsed or refractory follicular lymphoma and other hematological cancers. The compound is also known by its chemical name, INCB050465, and has shown promise in clinical trials due to its favorable pharmacological profile and reduced hepatotoxicity compared to earlier inhibitors in the same class, such as idelalisib .

Source

Parsaclisib was synthesized by Incyte Corporation, which focused on creating a structurally diverse candidate that could effectively inhibit the delta isoform of phosphoinositide 3-kinase. The synthesis aimed to address some of the limitations associated with first-generation inhibitors, particularly concerning safety and efficacy .

Classification
  • Type: Small molecule drug
  • Mechanism of Action: Phosphoinositide 3-kinase delta inhibition
  • Therapeutic Areas: Oncology, specifically targeting B-cell malignancies
Synthesis Analysis

Methods

The synthesis of parsaclisib involved a medicinal chemistry approach that emphasized structural diversity. The compound features a pyrazolopyrimidine hinge-binder instead of the purine motifs found in earlier inhibitors. This modification is crucial for enhancing selectivity and potency against phosphoinositide 3-kinase delta while minimizing off-target effects .

Technical Details

The synthesis process included various steps to optimize the compound's structure for better pharmacokinetic properties. For instance, structure-activity relationship studies guided modifications that improved binding affinity and selectivity towards phosphoinositide 3-kinase delta over other isoforms . Key characteristics of parsaclisib include:

  • Molecular Formula: C20_{20}H22_{22}ClF N6_{6}O2_{2}
  • CAS Registry Number: 1426698-88-5
  • InChIKey: ZQPDJCIXJHUERQ-QWRGUYRKSA-N
Molecular Structure Analysis

Structure

Parsaclisib's molecular structure is characterized by its unique pyrazolopyrimidine core, which plays a critical role in its interaction with the target enzyme. The compound's design allows it to fit into the active site of phosphoinositide 3-kinase delta effectively, facilitating potent inhibition.

Data

In biochemical assays, parsaclisib demonstrated an IC50_{50} value of less than 1 nM for phosphoinositide 3-kinase delta, showcasing its high potency. In contrast, it exhibited significantly higher IC50_{50} values (>20,000 nM) for other isoforms like phosphoinositide 3-kinase alpha and beta .

Chemical Reactions Analysis

Reactions

Parsaclisib undergoes specific interactions within the biological system that lead to the inhibition of phosphoinositide 3-kinase delta activity. The primary reaction involves binding to the active site of the enzyme, preventing substrate phosphorylation.

Technical Details

In vitro studies have shown that parsaclisib effectively inhibits downstream signaling pathways associated with cell proliferation and survival in B-cell malignancies. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Mechanism of Action

Process

Parsaclisib exerts its therapeutic effects by selectively inhibiting phosphoinositide 3-kinase delta, which is critical in B-cell receptor signaling pathways. This inhibition disrupts various downstream signaling cascades, including those involving AKT (protein kinase B), leading to decreased cell survival and proliferation.

Data

Clinical studies have demonstrated that treatment with parsaclisib results in significant reductions in tumor burden and improved clinical outcomes in patients with relapsed or refractory follicular lymphoma . The mechanism involves modulation of immune responses and direct effects on malignant B-cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Parsaclisib exhibits good solubility at physiological pH (pH 7.4), with solubility values around 210 μg/mL.
  • Stability: The compound has been shown to maintain stability under various conditions relevant to pharmaceutical formulations.

Chemical Properties

Parsaclisib is characterized by its selective inhibition profile and favorable pharmacokinetic properties. It does not significantly inhibit major cytochrome P450 isoforms or hERG channels, reducing the risk of drug-drug interactions .

Applications

Parsaclisib has been primarily studied for its applications in oncology, particularly in treating hematological malignancies such as:

  • Follicular Lymphoma: Demonstrated efficacy in clinical trials for patients with relapsed or refractory disease.
  • Other B-cell Malignancies: Ongoing investigations are exploring its potential use in various types of non-Hodgkin lymphoma and chronic lymphocytic leukemia.

The compound has received designations such as Orphan Drug status and Breakthrough Therapy designation in different regulatory jurisdictions due to its potential benefits in treating serious conditions .

Properties

Product Name

Parsaclisib

IUPAC Name

4-[3-[1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one

Molecular Formula

C20H22ClFN6O2

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)

InChI Key

ZQPDJCIXJHUERQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.